

4-Bromo-3-fluorobenzoic acid chemical structure

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Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzoic acid

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An In-Depth Technical Guide to **4-Bromo-3-fluorobenzoic Acid**

Introduction

4-Bromo-3-fluorobenzoic acid, with the chemical formula $C_7H_4BrFO_2$, is an aromatic carboxylic acid that has garnered significant interest in various scientific fields.^[1] Its unique molecular structure, featuring both bromine and fluorine substituents on the benzene ring, imparts distinct electronic properties that make it a valuable intermediate in organic synthesis. ^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

4-Bromo-3-fluorobenzoic acid is a white crystalline solid.^[1] The presence of the electron-withdrawing fluorine and bromine atoms, along with the carboxylic acid group, influences the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of **4-Bromo-3-fluorobenzoic Acid**

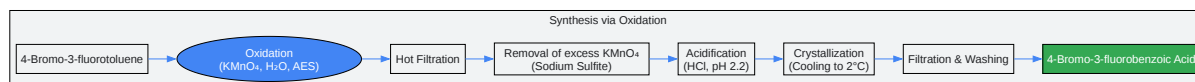
Property	Value	References
CAS Number	153556-42-4	[2][3][4][5]
Molecular Formula	C ₇ H ₄ BrFO ₂	[1][3][4][5]
Molecular Weight	219.01 g/mol	[1][3][5][6]
IUPAC Name	4-bromo-3-fluorobenzoic acid	[2]
Synonyms	3-Fluoro-4-bromobenzoic Acid	[4][7]
Appearance	White crystalline solid/powder	[1][8]
Melting Point	210°C to 213°C	[1]
Purity	≥98%	[2][8]
InChI Key	RMYOGXPGIDWJLU-UHFFFAOYSA-N	[2]

Synthesis of 4-Bromo-3-fluorobenzoic Acid

Several synthetic routes for **4-Bromo-3-fluorobenzoic acid** have been established. The choice of method often depends on the available starting materials and desired scale.

Method 1: Oxidation of 4-Bromo-3-fluorotoluene

One common method involves the oxidation of 4-bromo-3-fluorotoluene using a strong oxidizing agent like potassium permanganate.[9][10] This process converts the methyl group to a carboxylic acid.



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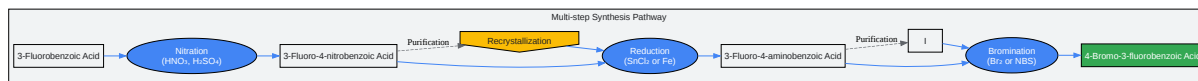
Caption: Workflow for the synthesis of **4-Bromo-3-fluorobenzoic acid** by oxidation.

Experimental Protocol: Oxidation of 4-Bromo-3-fluorotoluene[9]

- Oxidation: In a suitable glass-lined reactor equipped with stirring, heating, and reflux capabilities, charge 100 kg of 4-bromo-3-fluorotoluene, 120 kg of water, and 0.1 kg of sodium alkyl ether sulfate (AES). Heat the mixture to boiling under reflux.[9]
- Slowly add 167 kg of potassium permanganate while maintaining stirring and boiling. Continue the reflux for 9 hours, monitoring the reaction until no oil droplets of the starting material are observed in the refluxed liquid.[9]
- Filtration: Filter the hot reaction mixture to separate the product-containing filtrate from manganese dioxide precipitate.[9]
- Purification: To the filtrate, add 0.1 kg of sodium sulfite to reduce any remaining potassium permanganate, indicated by the disappearance of the purple color.[9]
- Acidification: Under constant stirring, slowly add concentrated hydrochloric acid (12 mol/L) until the pH of the solution reaches 2.2. Continue stirring for an additional 30 minutes.[9]
- Crystallization: Cool the solution to 2°C with continuous stirring to induce crystallization and prevent the formation of large solid blocks.[9]
- Isolation: Isolate the precipitated crystals of **4-Bromo-3-fluorobenzoic acid** by centrifugal filtration, followed by washing.[9]

Method 2: Multi-step Synthesis from 3-Fluorobenzoic Acid

An alternative route involves a multi-step synthesis starting from 3-fluorobenzoic acid.[7] This pathway includes nitration, reduction, and subsequent bromination.



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Caption: Multi-step synthesis of **4-Bromo-3-fluorobenzoic acid** from 3-Fluorobenzoic acid.

Experimental Protocol: Multi-step Synthesis[7]

- Preparation of 3-fluoro-4-nitrobenzoic acid: React 3-fluorobenzoic acid with nitric acid in the presence of sulfuric acid. The resulting product is purified by recrystallization.[7]
- Reduction to 3-fluoro-4-aminobenzoic acid: The nitro-substituted intermediate is reduced using a reducing agent such as tin(II) chloride or iron powder. The product is then purified by recrystallization.[7]
- Bromination to **4-Bromo-3-fluorobenzoic acid**: The final step is the bromination of 3-fluoro-4-aminobenzoic acid. This is achieved using a brominating agent like bromine or N-bromosuccinimide (NBS). The final product is purified by recrystallization to ensure high purity.[7]

Applications in Research and Drug Development

4-Bromo-3-fluorobenzoic acid is a key building block in the synthesis of various high-value chemicals.[7]

- Pharmaceuticals: It serves as a crucial intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[1][7] For instance, it is a raw material for the anticancer drug benazemide.[9] The unique arrangement of its functional groups allows it to interact effectively with biological targets, making it a compound of interest for drug discovery.[1]

- **Agrochemicals:** This compound is utilized in the production of agrochemicals, including herbicides and insecticides.[\[7\]](#)
- **Material Science:** It is also explored in material science for creating functional materials, such as liquid crystals used in display technologies.[\[1\]](#)[\[7\]](#)
- **Chemical Research:** In a laboratory setting, it is used for developing new compounds and for studying various reaction mechanisms.[\[1\]](#)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **4-Bromo-3-fluorobenzoic acid**.

Table 2: Spectroscopic Data for **4-Bromo-3-fluorobenzoic Acid**

Technique	Solvent	Data (δ in ppm, J in Hz)	Reference
^1H NMR	CDCl_3	δ 8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H)	[11]
^{13}C NMR	CDCl_3	δ 170.2, 162.7 (d, J = 256.2), 136.1 (d, J = 1.7), 131.5 (d, J = 8.8), 126.7 (d, J = 3.5), 116.7 (d, J = 23.1), 109.5 (d, J = 21.8)	[11]
^{19}F NMR	CDCl_3	δ -98.11 (td, J = 7.2, 5.2)	[11]

Safety Information

4-Bromo-3-fluorobenzoic acid is associated with certain hazards. It is classified with the signal word "Warning" and is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#) Precautionary measures include

avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and using protective equipment. In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305, P351, P338).[2]

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